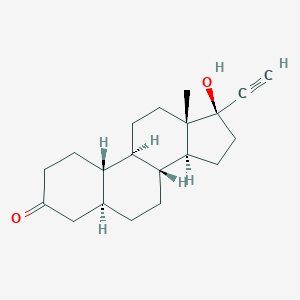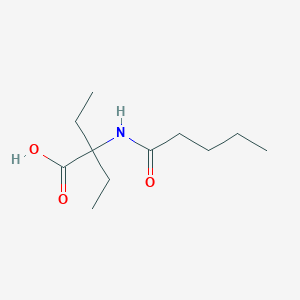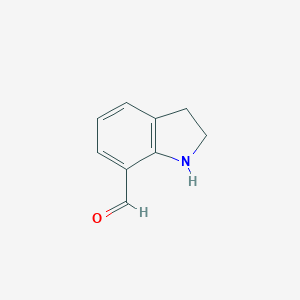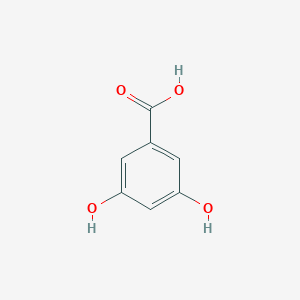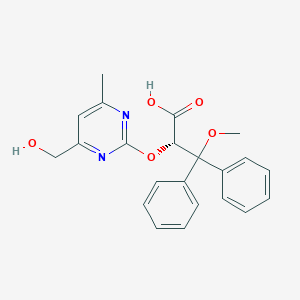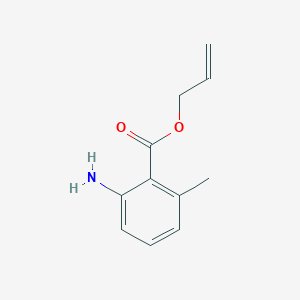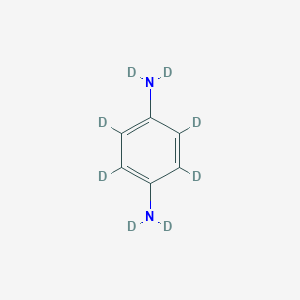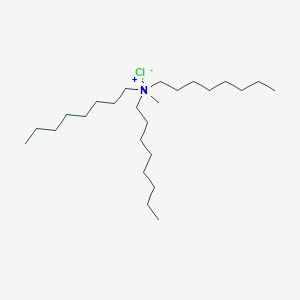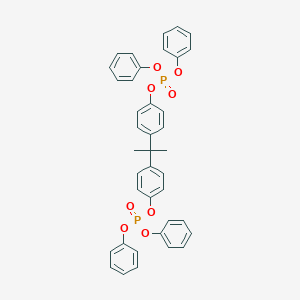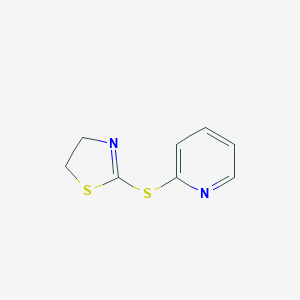
2-pyridin-2-ylsulfanyl-4,5-dihydro-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-pyridin-2-ylsulfanyl-4,5-dihydro-1,3-thiazole is a heterocyclic compound that features both a pyridine and a thiazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-pyridin-2-ylsulfanyl-4,5-dihydro-1,3-thiazole typically involves the cyclization of substituted (2-pyridylthio)phenylacetic acids. The reaction conditions can vary, but common methods include the use of acetic anhydride and pyridine as solvents. The cyclization process can lead to the formation of mesoionic thiazolo[3,2-a]pyridinium-3-olates under specific conditions .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of standard organic synthesis techniques and optimization of reaction conditions can facilitate industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-pyridin-2-ylsulfanyl-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazoline ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-pyridin-2-ylsulfanyl-4,5-dihydro-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-pyridin-2-ylsulfanyl-4,5-dihydro-1,3-thiazole involves its interaction with molecular targets through its heterocyclic rings. The pyridine ring can coordinate with metal ions, while the thiazoline ring can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-(2-Pyridylthio)pyridine: Similar in structure but lacks the thiazoline ring.
2-(2-Pyridylthio)benzothiazole: Contains a benzothiazole ring instead of a thiazoline ring.
2-(2-Pyridylthio)imidazole: Features an imidazole ring in place of the thiazoline ring.
Uniqueness: 2-pyridin-2-ylsulfanyl-4,5-dihydro-1,3-thiazole is unique due to the presence of both pyridine and thiazoline rings, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and participate in diverse chemical reactions makes it a valuable compound in various research fields .
Properties
CAS No. |
153334-48-6 |
|---|---|
Molecular Formula |
C8H8N2S2 |
Molecular Weight |
196.3 g/mol |
IUPAC Name |
2-pyridin-2-ylsulfanyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C8H8N2S2/c1-2-4-9-7(3-1)12-8-10-5-6-11-8/h1-4H,5-6H2 |
InChI Key |
YGBVZLOQUKFLDV-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)SC2=CC=CC=N2 |
Canonical SMILES |
C1CSC(=N1)SC2=CC=CC=N2 |
Synonyms |
Pyridine,2-[(4,5-dihydro-2-thiazolyl)thio]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


